B1163299 Phytocannabinoid Mixture 1

Phytocannabinoid Mixture 1

Cat. No.: B1163299
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Description

Evolution of Phytocannabinoid Research Paradigms

The trajectory of phytocannabinoid research has evolved significantly since the initial identification of key compounds. Early studies, following a conventional pharmaceutical model, focused predominantly on isolating and understanding the pharmacology of the most abundant phytocannabinoids, such as Δ9-tetrahydrocannabinol (Δ9-THC) and cannabidiol (B1668261) (CBD). researchgate.netresearchgate.net This single-molecule approach was instrumental in discovering the human endocannabinoid system and elucidating the primary mechanisms of action for individual cannabinoids. researchgate.netrotachrom.com

However, over the past few decades, a growing body of evidence and anecdotal reports have suggested that whole-plant extracts often exhibit different therapeutic profiles compared to their isolated components. bioscience.co.uk This has led to a paradigm shift, with researchers increasingly investigating full-spectrum formulations that include not only major cannabinoids like THC and CBD but also a host of less abundant or "minor" cannabinoids, such as cannabigerol (B157186) (CBG), cannabichromene (B1668259) (CBC), and cannabinol (B1662348) (CBN). researchgate.net This modern perspective challenges the reductionist approach, emphasizing the importance of studying these compounds as they exist in their natural matrix. rotachrom.com The development of sophisticated analytical techniques and the availability of standardized mixtures have been crucial in facilitating this transition, allowing for more rigorous and reproducible studies of complex phytocannabinoid interactions. interchim.frbertin-bioreagent.com

Rationale for Investigating Complex Phytocannabinoid Mixtures

The investigation into complex phytocannabinoid mixtures is underpinned by the desire to understand the full therapeutic potential of the Cannabis plant. This approach moves beyond the study of individual compounds to explore how the combination of various phytocannabinoids and other plant molecules, such as terpenes and flavonoids, may produce enhanced or unique physiological effects. hometownhero.com

This synergy can manifest in various ways. For instance, some compounds may enhance the beneficial properties of others, while some may mitigate the undesirable side effects of others. healstrongdoc.com An example of this is the interaction between THC and CBD, where CBD is thought to temper some of the psychoactive effects of THC. hometownhero.com The entourage effect can be categorized into two types: "intra-entourage," which describes the interactions between different cannabinoids or between different terpenes, and "inter-entourage," which refers to the interactions between cannabinoids and terpenes. mdpi.com

Research utilizing phytocannabinoid mixtures differs fundamentally from studies focused on isolated compounds. While the latter aims to attribute a specific biological activity to a single molecule, the former seeks to understand the collective impact of a combination of compounds. bioscience.co.uk

Detailed Research Findings

The table below provides an example of the composition of a commercially available phytocannabinoid mixture used in research, highlighting the complexity and diversity of these scientific tools. The specific concentrations and included compounds can vary between different mixtures to suit various research needs.

Compound NameConcentration (µg/mL)
Δ9-Tetrahydrocannabinol (Δ9-THC)100
Δ8-Tetrahydrocannabinol (Δ8-THC)100
Tetrahydrocannabinolic acid A (THCA-A)100
Cannabidiol (CBD)100
Cannabidiolic acid (CBDA)100
Cannabigerol (CBG)100
Cannabigerolic acid (CBGA)100
Cannabinol (CBN)100
(±)-Cannabichromene (CBC)100
Cannabidivarin (CBDV)100
Tetrahydrocannabivarin (THCV)100

This table is a representative example based on commercially available certified reference materials. The exact composition of "Phytocannabinoid Mixture 1" may vary. caymanchem.com

Properties

Origin of Product

United States

Compositional Analysis and Characterization Methodologies for Phytocannabinoid Mixture 1

Advanced Chromatographic Techniques for Multi-component Profiling

Chromatographic techniques are fundamental to the separation and analysis of the individual components within Phytocannabinoid Mixture 1. The choice of technique is often dictated by the specific analytical goals, such as the desired resolution, speed, and the nature of the target compounds.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection Systems

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of phytocannabinoids due to its ability to separate non-volatile and thermally labile compounds, such as the acidic cannabinoids, without requiring derivatization. mdpi.combohrium.com Coupled with advanced detection systems, HPLC provides a powerful tool for both qualitative and quantitative analysis.

HPLC coupled with Ultraviolet (UV) or Diode Array Detection (DAD) is a widely adopted method for the routine analysis of major and minor phytocannabinoids in various cannabis-related products. mdpi.comcannabissciencetech.com This technique leverages the chromophoric nature of cannabinoids, which absorb UV light, allowing for their detection and quantification. nih.gov DAD provides the added advantage of acquiring full UV spectra for each peak, aiding in peak identification and purity assessment.

A typical HPLC-UV/DAD method for the analysis of this compound involves a reversed-phase C18 column with a gradient elution using a mobile phase consisting of acidified water and an organic solvent like acetonitrile (B52724) or methanol. ljmu.ac.ukfuture4200.com The UV detector is commonly set at specific wavelengths, such as 228 nm, to capture the absorbance of a broad range of cannabinoids. mdpi.comresearchgate.net

Table 1: Representative HPLC-UV/DAD Data for Major Phytocannabinoids

CannabinoidAbbreviationRetention Time (min)UV λmax (nm)
Cannabidiolic AcidCBDA4.5225, 270
Cannabigerolic AcidCBGA5.2225, 272
Cannabigerol (B157186)CBG5.8220, 275
Cannabidiol (B1668261)CBD6.1220, 275
TetrahydrocannabivarinTHCV6.5220, 275
Cannabinol (B1662348)CBN7.2220, 285
Δ9-TetrahydrocannabinolΔ9-THC8.5220, 275, 282
Cannabichromene (B1668259)CBC9.1220, 285
Δ9-Tetrahydrocannabinolic AcidΔ9-THCA9.8220, 275, 305

Note: Retention times and UV maxima are illustrative and can vary based on specific chromatographic conditions.

For a more definitive identification and quantification of phytocannabinoids, especially at trace levels, HPLC is often coupled with a mass spectrometer (MS). nih.govplos.org HPLC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, providing molecular weight and structural information for each eluted compound. westernsydney.edu.au This is particularly crucial for distinguishing between isomers that may have similar retention times and UV spectra. plos.org

Electrospray ionization (ESI) is a commonly used ionization technique in LC-MS for cannabinoid analysis. realmofcaring.org The mass spectrometer can be operated in either full-scan mode to detect all ions within a specific mass range or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes for targeted quantification of specific cannabinoids with high sensitivity and specificity. plos.org

Table 2: Representative HPLC-MS Data for Selected Phytocannabinoids

CannabinoidAbbreviation[M+H]+ (m/z)Key Fragment Ions (m/z)
CannabidiolCBD315.2193.1, 259.1
Cannabidiolic AcidCBDA359.2341.2, 315.2, 245.1
Δ9-TetrahydrocannabinolΔ9-THC315.2193.1, 259.1
Δ9-Tetrahydrocannabinolic AcidΔ9-THCA359.2341.2, 313.1, 245.1
CannabinolCBN311.2293.1, 231.1
CannabigerolCBG317.2193.1, 261.1
CannabichromeneCBC315.2259.1, 193.1

Note: Mass spectral data is illustrative and can vary based on the mass spectrometer and ionization conditions used.

Ultra-High Performance Liquid Chromatography (UHPLC) Applications for Rapid Analysis

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm), which allows for significantly faster analysis times and improved resolution compared to traditional HPLC. technologynetworks.comnih.gov This high-throughput capability is particularly advantageous for quality control laboratories that need to process a large number of samples. A UHPLC method can often reduce the analysis time for a comprehensive cannabinoid profile to under 11 minutes. mdpi.com

The principles of separation and detection in UHPLC are similar to HPLC, but the instrumentation is designed to operate at much higher pressures. technologynetworks.com UHPLC systems can be coupled with both PDA and MS detectors, providing rapid and sensitive analysis of this compound. eurekakit.comnih.gov

Table 3: Comparison of Typical HPLC and UHPLC Analysis Times for Cannabinoid Profiling

TechniqueTypical Run Time (minutes)
HPLC15 - 30
UHPLC5 - 10

Gas Chromatography (GC) for Volatile and Decarboxylated Component Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. mdpi.com When analyzing phytocannabinoids, GC is particularly useful for quantifying the neutral, decarboxylated forms of cannabinoids. mdpi.com However, the high temperatures used in the GC inlet port cause the acidic cannabinoids (e.g., THCA and CBDA) to decarboxylate into their neutral counterparts (THC and CBD). mdpi.comcannabissciencetech.com This can be a limitation if the goal is to determine the original acidic cannabinoid content.

To analyze both acidic and neutral cannabinoids by GC, a derivatization step is often employed. cannabissciencetech.comljmu.ac.uk Silylation is a common derivatization technique that replaces the active hydrogen atoms in the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group, making the compounds more volatile and thermally stable. mdpi.com GC is typically coupled with a Flame Ionization Detector (FID) for routine quantification or a Mass Spectrometer (MS) for definitive identification. mdpi.commdpi.com

Mass Spectrometry-Based Approaches for Comprehensive Untargeted and Targeted Analysis

Mass spectrometry plays a pivotal role in the detailed characterization of this compound, enabling both targeted and untargeted analyses. nih.gov

Targeted analysis focuses on the quantification of a predefined list of known cannabinoids. This approach, often using tandem mass spectrometry (MS/MS), offers high sensitivity and specificity, making it ideal for quality control and potency testing. nih.govamazonaws.com

Untargeted analysis , or metabolomics, aims to capture a comprehensive profile of all detectable compounds in the mixture, including novel or unexpected cannabinoids. nih.govresearchgate.net High-resolution mass spectrometry (HR-MS) is a key technology for untargeted analysis, as it provides highly accurate mass measurements that can be used to determine the elemental composition of unknown compounds. nih.govfrontiersin.org This approach is invaluable for in-depth chemical fingerprinting and the discovery of new bioactive molecules within this compound. realmofcaring.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) for Metabolomics and Novel Compound Discovery

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is a premier technique for the in-depth analysis of phytocannabinoid mixtures. nih.gov Its high mass accuracy and resolution enable the confident identification of known cannabinoids and the discovery of novel or unexpected compounds within a complex matrix. nih.gov In the context of metabolomics, HRMS-based methods allow for metabolic fingerprinting, which compares the patterns of metabolites in a sample to a reference. nih.gov This approach is powerful for distinguishing between different chemovars or batches of a phytocannabinoid mixture.

The process generates metabolic fingerprints from mass-to-charge ratio (m/z) values, retention times, and signal intensities, which can be subjected to multivariate data analysis for sample classification. nih.gov This untargeted approach has been instrumental in expanding the known catalogue of phytocannabinoids beyond the most abundant compounds. nih.govnih.gov For instance, a study utilizing an ultrahigh-performance liquid chromatography high-resolution tandem mass spectrometry (UHPLC–HRMS/MS) method successfully developed and validated a process for determining seventeen different phytocannabinoids in various cannabis-based matrices. chromatographyonline.com The high resolution of the Q-Exactive Plus orbital trap mass spectrometer used in the study allowed for precise mass measurements, enhancing selectivity and enabling the accurate separation of signals from background noise. chromatographyonline.comfuture4200.com

Table 1: Key HRMS Parameters for Phytocannabinoid Analysis

Parameter Description Relevance in this compound Analysis
Mass Resolution The ability to distinguish between two peaks of slightly different mass-to-charge ratios. High resolution (e.g., >70,000) is crucial for differentiating between isobaric compounds (compounds with the same nominal mass but different elemental formulas) common in complex mixtures. realmofcaring.org
Mass Accuracy The closeness of the measured mass to the true, calculated mass. Typically measured in parts-per-million (ppm), high mass accuracy (<5 ppm) allows for the confident assignment of elemental formulas to unknown peaks, aiding in novel compound discovery. researchgate.net

| Scan Mode | Full scan MS acquires data over a wide m/z range, while data-dependent MS/MS triggers fragmentation of selected ions. | Full scan is used for metabolic fingerprinting, while MS/MS provides structural information for compound identification. chromatographyonline.comrealmofcaring.org |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Component Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique, making it the method of choice for detecting and quantifying trace-level components in phytocannabinoid mixtures. nih.gov This method combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry. saspublishers.com In an LC-MS/MS system, compounds separated by the LC column are ionized and then filtered by the first mass analyzer. These selected ions are fragmented, and the resulting product ions are analyzed by a second mass analyzer. nih.gov This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and allows for the quantification of analytes at very low concentrations, even in complex matrices. spectroscopyonline.com

Table 2: Example LC-MS/MS Method Parameters for Cannabinoid Quantification

Parameter Condition Source
LC Column Accucore C18, 50 x 2.1 mm, 2.6 µm thermofisher.cn
Mobile Phase Gradient of water and acetonitrile with formic acid cannabissciencetech.com
Ionization Mode Electrospray Ionization (ESI), positive and negative modes nih.govthermofisher.cn
Mass Spectrometer Triple Quadrupole thermofisher.cn
Acquisition Mode Multiple Reaction Monitoring (MRM) nih.govspectroscopyonline.com

| LLOQ Range | 0.03 ng/mL to 1.52 ng/mL | spectroscopyonline.com |

Hyphenated MS Techniques for Structural Elucidation of Mixture Components (e.g., LC-NMR-MS, LC-HRMS-SPE-NMR)

For the unambiguous structural elucidation of completely unknown compounds within a complex mixture, even more advanced hyphenated techniques are employed. springernature.com Hyphenation refers to the online coupling of a separation technique with one or more spectroscopic detectors. saspublishers.com Techniques like Liquid Chromatography-Nuclear Magnetic Resonance-Mass Spectrometry (LC-NMR-MS) provide an immense amount of data from a single analysis. springernature.com

In such a setup, the LC separates the components of this compound. The eluent is then split, with a portion directed to the mass spectrometer and the remainder to the NMR spectrometer. saspublishers.com

MS provides: Highly sensitive detection and accurate molecular weight information.

NMR provides: Detailed information about the chemical structure, including the connectivity of atoms and stereochemistry, which is often impossible to determine by MS alone. nih.gov

A further evolution of this is the integration of Solid-Phase Extraction (SPE) into the system (LC-HRMS-SPE-NMR). In this configuration, peaks of interest identified by LC-HRMS can be selectively trapped on an SPE cartridge. The trapped compound can then be eluted with a deuterated solvent directly into the NMR for extended, high-sensitivity structural analysis. This offline coupling overcomes the sensitivity limitations of traditional on-flow LC-NMR, allowing for detailed 1D and 2D NMR experiments to be performed on very small amounts of an isolated, unknown compound. nih.gov These powerful, multi-hyphenated approaches are invaluable for phytochemical analysis and the definitive identification of novel natural products. springernature.com

Spectroscopic Methods for Mixture Characterization

Spectroscopic methods provide a holistic view of the chemical composition of a mixture, offering detailed structural information and the ability to create a unique chemical "fingerprint."

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural analysis of individual compounds and for the quantitative analysis of mixtures. nih.gov Unlike mass spectrometry, NMR is a non-destructive technique that provides precise information about the molecular structure of cannabinoids. nih.gov Proton NMR (¹H-NMR) can be used for quantitative analysis (a technique known as qNMR) without the need for individual reference standards for every compound, provided a single internal standard of known concentration is used. jst.go.jp This is a significant advantage when analyzing complex mixtures where standards for all components may not be available. researchgate.net

Quantitative ¹H-NMR relies on the principle that the area of an NMR signal is directly proportional to the number of protons giving rise to that signal. jst.go.jp By comparing the integral of a specific, non-overlapping proton signal from a target cannabinoid to the integral of a signal from a known amount of an internal standard, its concentration can be accurately determined. nih.gov For more complex mixtures where signals in the ¹H-NMR spectrum overlap, two-dimensional (2D) NMR techniques like ¹H-¹H COSY can resolve these issues by spreading the signals across two dimensions, allowing for more accurate quantification. nih.gov Furthermore, ¹³C-NMR and various 2D NMR experiments (COSY, HSQC, HMBC) are essential for the complete structural elucidation of new or unknown cannabinoids isolated from a mixture. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Fingerprinting

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and cost-effective technique used to obtain a chemical fingerprint of a sample. nih.gov The method works by measuring the absorption of infrared radiation by the molecules in the sample, which causes vibrations in their chemical bonds. mdpi.com The resulting FTIR spectrum is a unique pattern of absorption bands that represents the collection of functional groups (e.g., O-H, C-H, C=O) present in the sample. mdpi.com

Method Validation and Standardization in Complex Mixture Analysis

The development of robust and standardized analytical methods is crucial for the reliable quantification of components in phytocannabinoid mixtures. karger.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. karger.com This ensures that the results generated are accurate, reproducible, and reliable. International guidelines outline key parameters that must be assessed during validation. karger.com

Table 3: Key Parameters for Analytical Method Validation

Validation Parameter Description Importance for this compound
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components. Ensures that the signal being measured comes only from the target cannabinoid and not from interfering compounds in the complex matrix. karger.comsemanticscholar.org
Accuracy The closeness of the test results to the true value. Confirms that the measured concentration of a cannabinoid is correct. Often assessed via recovery studies using spiked matrices. karger.com
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst), demonstrating the method's consistency. semanticscholar.org
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. Defines the concentration range over which the method is accurate and precise. nih.gov
Limit of Detection (LOD) The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated. Important for identifying the presence of trace contaminants or minor cannabinoids. spectroscopyonline.com
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Crucial for ensuring compliance with regulatory limits for controlled substances like Δ⁹-THC. future4200.com

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Provides an indication of its reliability during normal usage and transfer between different laboratories. nih.gov |

Standardization of these validated methods across different laboratories is a significant challenge, particularly for complex botanical matrices. karger.com Inter-laboratory collaborative trials are essential to assess reproducibility and establish standardized procedures that can be widely adopted, ensuring consistency in the analysis of this compound regardless of where it is tested. nih.govkarger.com

Ensuring Reproducibility and Accuracy in Phytocannabinoid Mixture Profiling

The accurate and reproducible analysis of phytocannabinoid mixtures, such as this compound, is fundamental for ensuring product consistency, regulatory compliance, and consumer safety. floraflex.comazolifesciences.comisotope.com The complexity of the cannabis matrix, which includes a wide variety of phytocannabinoids, terpenes, and other compounds, presents significant analytical challenges. nih.gov Achieving reliable and consistent data requires robust analytical methodologies and stringent quality control measures. nih.gov

A critical aspect of ensuring accuracy is the use of validated analytical methods. floraflex.comnih.gov High-Performance Liquid Chromatography (HPLC) is a prevalent technique for cannabinoid analysis as it allows for the quantification of cannabinoids in their neutral and acidic forms without requiring derivatization, which can be a source of analytical error. azolifesciences.comcannabissciencetech.comlabmanager.com Gas Chromatography (GC) is also widely used, though it often necessitates derivatization to prevent the decarboxylation of acidic cannabinoids at high temperatures. azolifesciences.comcannabissciencetech.com The choice of analytical technique can significantly impact the results, and therefore, method validation is crucial to verify accuracy, precision, linearity, and sensitivity. floraflex.com

The use of Certified Reference Materials (CRMs) is indispensable for achieving accuracy and traceability in cannabinoid analysis. floraflex.combioszeparacio.hucaymanchem.com CRMs are well-characterized materials with known concentrations and uncertainties, which are used to calibrate instruments and validate analytical methods. caymanchem.comjointcommerce.comcaymanchem.com For a complex mixture like this compound, multi-component CRMs can streamline workflows and reduce the potential for errors associated with preparing individual calibration standards. bioszeparacio.hucaymanchem.comcaymanchem.com

Sample preparation is another critical step that can introduce variability and affect the accuracy of the final results. azolifesciences.comnih.gov The extraction of phytocannabinoids from the sample matrix must be efficient and consistent. nih.gov Factors such as the choice of solvent, extraction time, and temperature can all influence the recovery of different cannabinoids. nih.govlabmanager.com Standardized sample preparation protocols are therefore essential for minimizing variability and ensuring that the analytical results are a true representation of the sample's composition. cannabissciencetech.com

The following table outlines key parameters and methodologies that contribute to ensuring the reproducibility and accuracy of phytocannabinoid profiling:

ParameterMethodology/ConsiderationImportance for Accuracy & Reproducibility
Analytical Technique High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Liquid Chromatography-Mass Spectrometry (LC-MS)Each technique has its own advantages and limitations. Method selection should be appropriate for the specific cannabinoids being analyzed and the sample matrix. floraflex.comazolifesciences.comcannabissciencetech.com
Method Validation Assessment of linearity, precision, accuracy, limit of detection, and limit of quantification.Ensures the chosen analytical method is fit for its intended purpose and provides reliable results. floraflex.com
Certified Reference Materials (CRMs) Use of single-component or multi-component CRMs for instrument calibration and method validation.Provides traceability to a known standard, ensuring the accuracy of quantitative measurements. bioszeparacio.hucaymanchem.comjointcommerce.com
Sample Preparation Standardized extraction protocols, including consistent solvent use, extraction time, and temperature.Minimizes variability in analyte recovery, leading to more consistent and accurate results. nih.govcannabissciencetech.com
Instrument Calibration Regular calibration of analytical instruments using CRMs.Ensures the instrument is performing correctly and providing accurate measurements. floraflex.com

Challenges in Inter-laboratory Comparability of Mixture Data

Despite the availability of advanced analytical techniques, significant challenges remain in achieving inter-laboratory comparability of phytocannabinoid mixture data. cannabissciencetech.comcannabissciencetech.com Discrepancies in analytical results between different laboratories can have serious implications, including impacting regulatory compliance and consumer confidence. cannabissciencetech.comazolifesciences.com

One of the primary challenges is the lack of standardized analytical methods. nih.govlabmanager.comcannabissciencetech.com Different laboratories may use different extraction procedures, analytical instruments, and data processing methods, all of which can contribute to variability in the final results. cannabissciencetech.comazolifesciences.com For instance, variations in sample preparation, such as the type of solvent used or the duration of extraction, can lead to different extraction efficiencies for various cannabinoids. cannabissciencetech.com

The inherent complexity of the cannabis matrix also poses a significant challenge. isotope.comnih.gov The presence of numerous structurally similar cannabinoids and other matrix components can lead to chromatographic interferences, making accurate quantification difficult. chromatographyonline.com For example, distinguishing between isomers like Δ⁹-THC and Δ⁸-THC can be challenging without optimized chromatographic conditions. chromatographyonline.com

Instrumental variations between laboratories are another source of discrepancy. azolifesciences.com Different models of HPLC or GC systems, as well as variations in columns and detectors, can lead to differences in separation efficiency and sensitivity. azolifesciences.com Furthermore, the calibration of these instruments can vary if laboratories are not using consistent and traceable CRMs. jointcommerce.com

The following table summarizes some of the key challenges affecting the inter-laboratory comparability of phytocannabinoid mixture data:

ChallengeDescriptionImpact on Data Comparability
Lack of Standardized Methods Laboratories may use different analytical procedures for extraction, separation, and quantification. nih.govlabmanager.comLeads to systematic and random errors, making it difficult to compare results between labs. cannabissciencetech.comcannabissciencetech.com
Matrix Effects The complex nature of the cannabis matrix can interfere with the detection and quantification of target cannabinoids. nih.govchromatographyonline.comCan cause underestimation or overestimation of cannabinoid concentrations, leading to inaccurate results.
Instrumental Variability Differences in analytical instrumentation, columns, and detectors used by various laboratories. azolifesciences.comCan result in variations in chromatographic resolution, sensitivity, and ultimately, the reported cannabinoid concentrations.
Availability and Use of CRMs Inconsistent use of well-characterized Certified Reference Materials for calibration and validation. jointcommerce.comWithout a common reference point, it is difficult to ensure that different laboratories are producing comparable quantitative data.
Analyst Proficiency Variations in the skill and experience of laboratory personnel.Can introduce human error at various stages of the analytical process, from sample preparation to data interpretation.

Addressing these challenges requires a concerted effort towards the development and adoption of standardized analytical methods, the widespread use of CRMs, and participation in proficiency testing programs to help laboratories assess and improve their performance.

Biosynthesis Pathways and Phytocannabinoid Mixture Assembly in Cannabis Sativa

Enzymatic and Non-Enzymatic Processes in Phytocannabinoid Formation

The assembly of the phytocannabinoids found in Mixture 1 is a multifaceted process involving both enzymatic and non-enzymatic reactions within Cannabis sativa. caymanchem.comfederalregister.gov The biosynthesis primarily occurs in the glandular trichomes of the plant, which are most abundant on the female flowers. pubcompare.aigpo.gov

The biosynthetic pathway begins with two precursor molecules: olivetolic acid (OA) and geranyl pyrophosphate (GPP). pubcompare.aicaymanchem.com OA is produced in the cytosol of gland cells from hexanoic acid, while GPP is synthesized in plastids via the methylerythritol phosphate (B84403) (MEP) pathway. caymanchem.com The condensation of OA and GPP is catalyzed by the enzyme olivetolate geranyltransferase, resulting in the formation of cannabigerolic acid (CBGA). caymanchem.com

CBGA is the central precursor to the majority of cannabinoids. pubcompare.aicaymanchem.com From this pivotal point, a series of enzymatic reactions, catalyzed by specific oxidocyclase enzymes, determines the primary cannabinoid profile of the plant. pubcompare.ai These key enzymes are:

Tetrahydrocannabinolic acid (THCA) synthase: Converts CBGA into THCA. caymanchem.com

Cannabidiolic acid (CBDA) synthase: Transforms CBGA into CBDA. caymanchem.com

Cannabichromenic acid (CBCA) synthase: Catalyzes the formation of CBCA from CBGA. caymanchem.com

The relative activity of these synthases dictates the primary cannabinoid composition of a given cannabis plant.

Several components of Phytocannabinoid Mixture 1 are not direct products of these primary enzymatic reactions but are formed through subsequent non-enzymatic processes. federalregister.gov The neutral cannabinoids, such as Δ9-THC, CBD, and CBG, are predominantly formed by the decarboxylation (removal of a carboxyl group) of their acidic precursors (THCA, CBDA, and CBGA, respectively). This conversion is typically induced by heat or light. federalregister.gov Δ8-THC is an isomer of Δ9-THC and is generally found in smaller quantities, often formed from the degradation of Δ9-THC. nih.gov

The following table summarizes the key enzymes involved in the biosynthesis of the primary components of this compound.

Interactive Data Table: Key Biosynthetic Enzymes
Enzyme Precursor Product
Olivetolate geranyltransferase Olivetolic Acid + Geranyl Pyrophosphate Cannabigerolic Acid (CBGA)
Tetrahydrocannabinolic acid (THCA) synthase Cannabigerolic Acid (CBGA) Tetrahydrocannabinolic acid (THCA)
Cannabidiolic acid (CBDA) synthase Cannabigerolic Acid (CBGA) Cannabidiolic acid (CBDA)
Cannabichromenic acid (CBCA) synthase Cannabigerolic Acid (CBGA) Cannabichromenic acid (CBCA)

Genetic and Environmental Influences on Mixture Chemotypes

The specific ratio and concentration of the cannabinoids that comprise this compound within a Cannabis sativa plant are determined by a combination of genetic and environmental factors. The genetic makeup of the plant, often referred to as its chemotype, is a primary determinant of its cannabinoid profile.

Chemotypes are generally classified based on the ratio of THCA to CBDA. These distinct chemical profiles are the result of genetic variations, particularly in the genes that code for the key synthase enzymes (THCA synthase and CBDA synthase). For instance, a plant with a high-THC chemotype will have a dominant and functional THCA synthase gene, while a CBD-dominant plant will possess a functional CBDA synthase gene. Plants with an intermediate chemotype produce both THCA and CBDA. The inheritance of these chemotypes is complex and can involve multiple genes and non-additive genetic effects.

Environmental conditions also play a crucial role in modulating the final cannabinoid composition. Factors such as light intensity and spectrum, temperature, humidity, and nutrient availability can all influence the production of cannabinoids and other secondary metabolites. For example, exposure to UV-B radiation has been shown to increase THC production in some varieties. gpo.gov Higher temperatures can also lead to increased cannabinoid production. pubcompare.ai The chemical composition of the plant can be significantly altered by fluctuations in these environmental variables.

Advanced Cultivation Strategies for Modulating Phytocannabinoid Mixture Composition

The ability to manipulate the cannabinoid profile of Cannabis sativa is of significant interest for various applications. Advanced cultivation strategies are being developed to control and optimize the production of specific cannabinoids, including those found in this compound.

These strategies often involve the precise control of environmental factors in indoor cultivation settings. By adjusting light cycles, temperature, humidity, and CO2 levels, growers can influence the plant's metabolic pathways and enhance the production of desired cannabinoids. For instance, research has shown that vegetative growth may be optimized under certain temperature and humidity conditions, while flowering and cannabinoid production may be enhanced under a different set of conditions.

Nutrient management is another critical aspect of modulating cannabinoid content. The supply of essential nutrients, such as nitrogen, can significantly impact the concentrations of cannabinoids and terpenes. Studies have demonstrated that varying the levels of nitrogen can lead to changes in the production of both THCA and CBDA. The use of biostimulants, which are substances that can enhance plant nutrition and stress tolerance, is also being explored as a method to improve cannabinoid yields, particularly in challenging growing conditions.

Furthermore, biotechnological approaches are being investigated to enhance the production of specific phytocannabinoids. Techniques such as in vitro cultivation, the use of elicitors to stimulate secondary metabolite production, and genetic modification hold the potential to create cannabis varieties with tailored cannabinoid profiles. Polyploidy induction, which involves increasing the number of chromosome sets, has been shown to alter metabolite concentrations in some medicinal plants, including cannabis.

The following table lists the compounds mentioned in this article.

Pharmacological Investigations of Phytocannabinoid Mixture 1 in Pre Clinical Models

Receptor Pharmacology and Ligand Interaction Dynamics

The pharmacological activity of Phytocannabinoid Mixture 1 is rooted in the ability of its individual components to interact with a wide array of molecular targets, extending beyond the classical cannabinoid receptors.

Cannabinoid Receptor (CB1 and CB2) Modulation by Mixture Components

The primary targets for many phytocannabinoids are the cannabinoid receptors type 1 (CB1) and type 2 (CB2), which are G protein-coupled receptors integral to the endocannabinoid system. nih.gov The components of this compound exhibit diverse modulatory effects on these receptors.

Tetrahydrocannabivarin (THCV) has been shown to act as an antagonist at CB1 receptors. bbiosci.com

Cannabidiol (B1668261) (CBD) displays a notably low affinity for both CB1 and CB2 receptors. nih.gov It has been described as a negative allosteric modulator of CB1, meaning it can alter the effects of other compounds that bind to the main receptor site. nih.govnih.gov At the CB2 receptor, some studies suggest CBD can act as a partial agonist or an inverse agonist. nih.gov

Cannabigerol (B157186) (CBG) is considered a partial agonist at both CB1 and CB2 receptors, though with a relatively weak affinity compared to THC. nih.govnih.gov

Cannabidiolic Acid (CBDA) , the acidic precursor to CBD, shows a decrease in affinity for the CB1 receptor when compared to CBD. nih.gov

Table 1: Modulation of Cannabinoid Receptors by Components of this compound

CompoundCB1 Receptor ActivityCB2 Receptor Activity
Tetrahydrocannabivarin (THCV)Antagonist bbiosci.comAntagonist bbiosci.com
Cannabidiol (CBD)Low affinity, Negative Allosteric Modulator nih.govnih.govLow affinity, Partial Agonist/Inverse Agonist nih.gov
Cannabigerol (CBG)Weak Partial Agonist nih.govnih.govWeak Partial Agonist nih.govnih.gov
Cannabidiolic Acid (CBDA)Lower affinity than CBD nih.govData not widely available
Cannabigerolic Acid (CBGA)Data not widely availableData not widely available

Interactions with Non-Cannabinoid Receptors and Ion Channels (e.g., TRPV1, TRPA1, GPR55, 5-HT1A, PPARγ)

Recent research has illuminated that the pharmacological scope of phytocannabinoids extends well beyond the endocannabinoid system, encompassing a range of other receptors and ion channels. nih.gov The components of this compound are active at several of these non-cannabinoid targets.

Transient Receptor Potential (TRP) Channels: Several components of the mixture modulate TRP channels, which are involved in pain sensation and inflammation. CBD, CBG, and THCV have been shown to activate and desensitize the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. bbiosci.com Additionally, CBD, CBG, THCV, and cannabichromene (B1668259) (a related phytocannabinoid) can activate and desensitize the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. bbiosci.com

GPR55: The orphan G protein-coupled receptor 55 (GPR55) has been proposed as a putative cannabinoid receptor. CBD has been reported to act as an antagonist at GPR55. nih.gov

Serotonin Receptors: The serotonergic system is another target for phytocannabinoids. CBD has been shown to act as an agonist at the 5-HT1A receptor, an effect which may contribute to its anxiolytic and neuroprotective properties. nih.govmdpi.com CBG has also been shown to modulate the 5-HT1A receptor. rsc.org

PPARγ: Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate gene expression. CBD is known to bind to and activate PPARγ, which may underlie some of its anti-inflammatory effects. mdpi.comnih.gov

The interaction of the mixture's components with this diverse set of targets suggests a broad spectrum of potential pharmacological effects, particularly in the domains of inflammation, pain, and neurological function.

Table 2: Activity of this compound Components at Non-Cannabinoid Targets

CompoundTRPV1TRPA1GPR555-HT1APPARγ
Cannabidiol (CBD)Agonist/Desensitizer bbiosci.comAgonist/Desensitizer bbiosci.comAntagonist nih.govAgonist nih.govmdpi.comAgonist mdpi.comnih.gov
Cannabigerol (CBG)Agonist/Desensitizer bbiosci.comAgonist/Desensitizer bbiosci.comData not widely availableAgonist rsc.orgData not widely available
Tetrahydrocannabivarin (THCV)Agonist/Desensitizer bbiosci.comAgonist/Desensitizer bbiosci.comData not widely availableAgonist rsc.orgData not widely available

Allosteric Modulation within Endocannabinoid and Other Receptor Systems

Allosteric modulators bind to a site on a receptor that is different from the primary (orthosteric) binding site, and in doing so, they can modify the receptor's response to the primary ligand. nih.gov This mechanism is a key aspect of the pharmacology of this compound.

Cellular and Molecular Mechanisms of Action (In Vitro Studies)

The interactions of the phytocannabinoids in Mixture 1 at the receptor level translate into downstream effects on cellular signaling and gene expression. In vitro studies using cultured cells have begun to unravel these complex molecular mechanisms.

Pathway Modulation in Cultured Cell Systems (e.g., signaling cascades, gene expression)

The engagement of various receptors by the components of this compound initiates a cascade of intracellular signaling events.

Inflammatory Pathways: CBD, through its activation of PPARγ, can inhibit the expression of inducible nitric oxide synthase (iNOS) and increase the production of anti-inflammatory cytokines in cardiovascular cells. mdpi.com This demonstrates a direct link between receptor activation and the modulation of gene expression related to inflammation.

Apoptosis and Cell Proliferation: In cancer cell lines, both purified CBD and CBD-rich extracts have been shown to decrease cell viability and induce apoptosis (programmed cell death). mdpi.com Studies suggest this may be linked to the generation of reactive oxygen species and the induction of endoplasmic reticulum stress. mdpi.com Furthermore, significant changes in the expression of genes involved in apoptosis and cell cycle control have been observed following treatment with CBD-rich extracts. mdpi.com

Neuronal Signaling: The activation of CB1 receptors typically leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, which in turn affects various downstream signaling pathways like the MAPK/ERK pathway. nih.gov The presence of partial agonists (CBG) and negative allosteric modulators (CBD) in the mixture suggests a complex regulation of these fundamental neuronal signaling cascades.

Synergistic Cellular Responses in Disease Models (e.g., anticancer cytotoxicity, anti-inflammatory pathways)

Recent pre-clinical research has highlighted the synergistic potential of phytocannabinoid mixtures in various disease models, particularly in the realms of oncology and inflammation. The concurrent administration of multiple cannabinoids often yields a greater therapeutic effect than individual compounds alone, a phenomenon commonly referred to as the "entourage effect."

In the context of cancer, studies have demonstrated that combinations of phytocannabinoids can induce a hyper-additive cytotoxic response in cancer cell lines. For instance, pairing cannabidiol (CBD) with Δ9-tetrahydrocannabinol (THC) has been shown to be more effective at inducing cancer cell death than either compound used in isolation. spandidos-publications.com In leukemia cell lines, specific cannabinoid pairings have been observed to synergize with common anti-leukemia drugs, allowing for a reduction in the dosage of cytotoxic agents while maintaining efficacy. spandidos-publications.comnih.gov For example, in HL60 leukemia cells, the IC50 (a measure of potency) for CBD and THC individually was 8 µM and 13 µM, respectively; however, when used together, the IC50 was reduced to 4 µM. nih.gov This suggests a synergistic interaction that enhances the anticancer properties of these compounds. The mechanisms underlying this synergy are multifaceted, involving the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation. researchgate.net

Beyond oncology, phytocannabinoid mixtures have demonstrated significant synergistic effects in modulating inflammatory pathways. A combination of THC and CBD has been shown to inhibit the production of pro-inflammatory mediators. mdpi.com For instance, a 1:1 combination of THC and CBD was more effective at inhibiting the production of the chemokine CXCL10 in immune cells stimulated with a TLR3 agonist than either THC or CBD alone, indicating an additive effect. mdpi.com This combination has also been found to ameliorate signaling pathways that control the production of IFN-β and CXCL10, while surprisingly exacerbating the production of TNF-α in response to TLR4 activation. mdpi.com Furthermore, phytocannabinoids like β-caryophyllene have been shown to exert anti-inflammatory effects by suppressing key inflammatory mediators such as inducible nitric oxide synthase (iNOS), various interleukins (IL-1β, IL-6), and tumor necrosis factor-α (TNF-α). mdpi.com

The synergistic action of these compounds is not limited to direct receptor binding but also involves the modulation of various signaling pathways. For example, CBD has been shown to modulate immune responses through the suppression of pro-inflammatory cytokines and regulation of signaling pathways involved in inflammation. researchgate.net The combination of different phytocannabinoids can, therefore, target multiple pathways involved in disease pathogenesis, leading to a more robust therapeutic response.

Synergistic Effects of Phytocannabinoid Combinations in Disease Models

Phytocannabinoid CombinationDisease ModelObserved Synergistic EffectKey Findings
THC and CBDLeukemia Cell LinesEnhanced Anticancer CytotoxicityReduced IC50 values compared to individual compounds; synergized with chemotherapy agents. spandidos-publications.comnih.gov
THC and CBD (1:1 ratio)Immune Cells (in vitro)Modulation of Anti-inflammatory PathwaysMore effective inhibition of TLR3-induced CXCL10 production compared to single compounds. mdpi.com

In Vivo Pre-clinical Research in Animal Models

Investigations in Rodent Models of Neurological Conditions (e.g., neuroprotection in Huntington's disease models, anticonvulsant effects in epilepsy models)

A significant body of pre-clinical research has focused on the therapeutic potential of phytocannabinoid mixtures in rodent models of debilitating neurological disorders. In models of Huntington's disease, a fatal genetic disorder characterized by the progressive breakdown of nerve cells in the brain, combinations of phytocannabinoids have demonstrated notable neuroprotective effects. acs.orgnih.gov A Sativex-like combination, which contains a 1:1 ratio of Δ9-tetrahydrocannabinol (THC) and cannabidiol (CBD), has been shown to preserve striatal neurons in rats with induced neurotoxicity that mimics Huntington's disease. doi.org This combination attenuated various pathological markers, including GABA deficiency, neuronal loss, and the upregulation of pro-inflammatory markers like inducible nitric oxide synthase. nih.gov The neuroprotective effects appear to be mediated, at least in part, by the activation of both CB1 and CB2 cannabinoid receptors. acs.org

In the realm of epilepsy, phytocannabinoid mixtures have shown promise as anticonvulsant agents. mdpi.com While CBD has been extensively studied for its anticonvulsant properties, research suggests that its efficacy can be enhanced when combined with other phytocannabinoids like THC. mdpi.comnih.gov Studies in mouse models of epilepsy have shown that the addition of small amounts of THC to CBD can improve its effectiveness in reducing seizure frequency and severity. mdpi.com This synergistic interaction allows for potentially lower effective doses of CBD, which could be beneficial in a clinical setting. The anticonvulsant effects of these mixtures are thought to be mediated through various mechanisms, including the modulation of the endocannabinoid system and interaction with other receptor systems like the 5-HT1A receptor. mdpi.com

Effects of this compound in Rodent Models of Neurological Conditions

Neurological Condition ModelPhytocannabinoid MixtureKey FindingsReported Mechanisms of Action
Huntington's Disease (malonate- and 3-nitropropionate-induced)THC and CBD (1:1 ratio)Reduced neuronal loss, attenuated glial activation, decreased edema, and reversed upregulation of pro-inflammatory markers. acs.orgnih.govActivation of CB1 and CB2 receptors; antioxidant and cannabinoid receptor-independent properties. acs.orgnih.gov
Epilepsy (various models)CBD and THC combinationsReduced seizure severity and mortality; potentiated anticonvulsant effects of CBD. mdpi.comModulation of the endocannabinoid system; interaction with 5-HT1A receptors. mdpi.com

Evaluation in Animal Models of Inflammatory and Immune Processes

The immunomodulatory properties of phytocannabinoid mixtures have been a key area of investigation in various animal models of inflammatory and immune-mediated diseases. These studies have provided compelling evidence for the anti-inflammatory potential of these compounds, often highlighting their ability to modulate complex immune responses.

In a murine model of colitis, cannabigerol (CBG) was shown to reduce nitric oxide production in macrophages via the CB2 receptor and decrease the formation of reactive oxygen species in intestinal epithelial cells. frontiersin.org This resulted in a reduction of edema in the colon submucosa and a decrease in the colon weight/length ratio, a reliable marker of intestinal inflammation. frontiersin.org Similarly, a combination of THC and CBD has been shown to reverse the upregulation of proinflammatory markers in a rat model of Huntington's disease, which has a significant inflammatory component. nih.gov

Furthermore, research has indicated that phytocannabinoids can modulate the activity of various immune cells and signaling pathways. For instance, THC has been shown to reduce the production of certain chemokines by epidermal keratinocytes and limit the recruitment of myeloid immune cells in a manner independent of CB1 and CB2 receptors. frontiersin.org In macrophages, both THC and CBD have been found to attenuate Toll-like receptor (TLR) signaling, which plays a crucial role in the innate immune response. frontiersin.org

Evaluation of this compound in Animal Models of Inflammation

Animal ModelPhytocannabinoid(s) InvestigatedObserved Anti-inflammatory EffectsPotential Mechanisms of Action
Murine ColitisCannabigerol (CBG)Reduced nitric oxide production, decreased reactive oxygen species, and attenuated colon edema. frontiersin.orgActivation of CB2 receptors. frontiersin.org
Huntington's Disease (malonate-lesioned rats)THC and CBD (1:1 ratio)Reversed the upregulation of proinflammatory markers such as inducible nitric oxide synthase. nih.govLikely involves cannabinoid receptor activation and other pathways. acs.org

Behavioral and Physiological Effects in Non-Human Organisms (e.g., zebrafish models for seizure reduction)

The zebrafish (Danio rerio) has emerged as a valuable in vivo model for studying the effects of phytocannabinoids due to its genetic tractability, rapid development, and physiological similarities to mammals in key areas, including the endocannabinoid system. mdpi.com Research utilizing zebrafish larvae has provided significant insights into the anticonvulsant properties of various phytocannabinoids.

In a pentylenetetrazol (PTZ)-induced seizure model in zebrafish, several phytocannabinoids, including cannabidiol (CBD), cannabichromene (CBC), and cannabinol (B1662348) (CBN), have been shown to be effective at reducing seizure-like behavior at low doses with minimal sedative effects. nih.govnih.gov Notably, CBC was found to be effective with the lowest accumulation in larval tissues. nih.govnih.gov This model has also been instrumental in demonstrating the synergistic effects of phytocannabinoid combinations. For instance, when THC and CBD were administered together, they exhibited a synergistic effect in opposing the behavioral hyperactivity induced by both a chemical convulsant and a genetic model of epilepsy. sementeamanha.org

Pharmacological studies in zebrafish have also begun to elucidate the mechanisms underlying the anticonvulsant effects of these compounds. For example, the anticonvulsant effects of CBD in this model are partially mediated by the GPR55 receptor. nih.govnih.gov Furthermore, treatment with phytocannabinoids has been shown to affect the expression of genes that regulate the metabolism of endocannabinoids, suggesting that alterations in endocannabinoid levels may contribute to their anticonvulsant activity. nih.govnih.gov

Effects of Phytocannabinoids in Zebrafish Seizure Models

Phytocannabinoid(s)Zebrafish Seizure ModelKey Behavioral/Physiological EffectsProposed Mechanisms of Action
CBD, CBC, CBNPentylenetetrazol (PTZ)-inducedReduced seizure-like behavior at low doses. nih.govnih.govPartial mediation by GPR55 (for CBD); potential modulation of endocannabinoid metabolism. nih.govnih.gov
THC and CBD (combination)PTZ-induced and genetic (GABRA1-/-)Synergistic opposition of behavioral hyperactivity. sementeamanha.orgLikely involves multiple targets within the endocannabinoid and other neurotransmitter systems.

Pre-clinical Pharmacokinetics and Pharmacodynamics of this compound

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

The study of the absorption, distribution, metabolism, and excretion (ADME) of phytocannabinoid mixtures is crucial for understanding their therapeutic potential and for translating pre-clinical findings to clinical applications. Research in animal models has begun to shed light on the complex pharmacokinetic profiles of these compounds.

Pharmacokinetic studies in mice have shown that phytocannabinoid acids, such as cannabidiolic acid (CBDA) and tetrahydrocannabinolic acid (THCA), are rapidly absorbed following intraperitoneal administration, with time to maximum plasma concentration (tmax) values ranging from 15 to 45 minutes. acs.org These compounds also tend to have relatively short half-lives of less than 4 hours. acs.org A significant finding from these studies is the generally low brain-to-plasma ratio for phytocannabinoid acids, suggesting limited penetration of the blood-brain barrier. acs.org However, the formulation can greatly influence this, as a Tween 80-based vehicle was shown to significantly increase the brain-to-plasma ratio of CBDA. acs.org

The route of administration also plays a critical role in the bioavailability of phytocannabinoids. Oral administration, while common, can lead to variable absorption and significant first-pass metabolism. Studies comparing the oral administration of pure THC to THC-rich medical marijuana extracts in mice have indicated that the presence of other compounds in the extract can affect the resulting plasma concentrations of THC. nih.gov

The interplay between different phytocannabinoids can also influence their pharmacokinetics. For instance, CBD can inhibit certain cytochrome P450 enzymes, which are responsible for metabolizing THC. This can lead to a decreased rate of THC metabolism and potentially alter its effects. researchgate.net The consideration of these pharmacokinetic interactions is essential when evaluating the effects of phytocannabinoid mixtures.

Pharmacokinetic Parameters of Phytocannabinoid Acids in Mice

Phytocannabinoid AcidAdministration RouteTmax (plasma)Half-lifeBrain-Plasma Ratio
CBDA, THCA, CBCA, CBDVA, CBGA, CBGVAIntraperitoneal15 - 45 minutes< 4 hours≤0.04 (standard vehicle)

*Data derived from a study in mice. acs.org

Metabolic Pathways and Enzyme Interactions (e.g., Cytochrome P450 isoforms, FAAH, COX-2) in Pre-clinical Systems

The metabolism of this compound in pre-clinical models is a complex process primarily mediated by a network of enzymes that significantly influence its pharmacokinetic profile. The major constituents of this mixture, such as Tetrahydrocannabinol (THC) and Cannabidiol (CBD), are known to interact with several key enzyme systems, including Cytochrome P450 (CYP450) isoforms, Fatty Acid Amide Hydrolase (FAAH), and Cyclooxygenase-2 (COX-2).

Cytochrome P450 (CYP450) Isoforms: The CYP450 superfamily of enzymes, located predominantly in the liver, is responsible for the Phase I metabolism of most drugs, including the primary components of this compound. frontiersin.org Pre-clinical research demonstrates that cannabinoids like THC and CBD are not only substrates for these enzymes but also act as modulators of their activity. projectcbd.orgbohrium.com

When ingested, cannabinoids are absorbed and transported to the liver, where they are metabolized by CYP2C and CYP3A enzymes. projectcbd.org Specifically, both in vitro and in vivo studies have shown that CBD and THC can inhibit a range of CYP450 enzymes. tandfonline.comnih.gov The main enzymes involved in cannabinoid metabolism include CYP2C9, CYP2C19, and CYP3A4. frontiersin.org Research indicates that nearly all tested cannabinoids inhibit CYP2C9-mediated metabolism, and most also inhibit CYP2C19. nih.gov The inhibitory effects of CBD and THC have been observed for isoforms such as CYP1A2, CYP2B6, CYP2C9, CYP2C19, and CYP2D6. frontiersin.orgtandfonline.comnih.gov This inhibition is competitive, meaning cannabinoids occupy the active site of the enzyme, preventing the metabolism of other compounds. projectcbd.org The extent of this inhibition can vary in magnitude. tandfonline.comnih.gov While inhibition is the most studied interaction, some evidence suggests that cannabinoids may also induce certain CYP enzymes, such as CYP1A1, CYP1A2, CYP2B6, and CYP3A4, although this is an understudied area. frontiersin.orgtandfonline.com

Fatty Acid Amide Hydrolase (FAAH): FAAH is a crucial enzyme in the endocannabinoid system, responsible for the degradation of endogenous cannabinoids like anandamide (B1667382). mdpi.comnih.gov Pre-clinical studies have shown that components of this compound, particularly CBD, can interact with this enzyme. CBD acts as an inhibitor of FAAH, which leads to a decrease in the degradation of endocannabinoids and consequently increases their levels in the system. nih.gov This interaction is a key aspect of the mixture's pharmacological activity, as elevated endocannabinoid levels can lead to increased receptor activation. nih.gov Natural compounds, including phytocannabinoids, are considered promising FAAH inhibitors due to their potential for lower toxicity compared to synthetic options. nih.gov Some NSAIDs have also been shown to inhibit FAAH, suggesting a complex interplay between different metabolic pathways. researchgate.net

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme involved in inflammatory pathways through the synthesis of prostanoids. Research has revealed that COX-2 also plays a role in the metabolism of endocannabinoids. nih.govresearchgate.net Both FAAH and COX-2 can metabolize anandamide, and the inhibition of either enzyme can lead to elevated anandamide levels. nih.gov This suggests that the components of this compound could indirectly influence inflammatory processes by modulating endocannabinoid concentrations available to COX-2. The simultaneous inhibition of FAAH and COX has been proposed as a strategy to produce greater pharmacological effects. researchgate.net

Table 1: Summary of Enzyme Interactions with Major Phytocannabinoids in Pre-clinical Models

Cannabinoid Enzyme System Affected Isoforms/Enzymes Observed Effect in Pre-clinical Models
THC & CBD Cytochrome P450 (CYP450) CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4 Inhibition of enzyme activity, leading to altered metabolism of other compounds. frontiersin.orgtandfonline.comnih.govnih.gov
THC & CBD Cytochrome P450 (CYP450) CYP1A1, CYP1A2, CYP2B6, CYP3A4 Induction of enzyme activity (less studied). frontiersin.orgtandfonline.com
CBD Endocannabinoid System Fatty Acid Amide Hydrolase (FAAH) Inhibition of enzyme activity, leading to increased levels of endocannabinoids. nih.govnih.gov
Endocannabinoids Inflammatory Pathway Cyclooxygenase-2 (COX-2) Metabolism of endocannabinoids; inhibition can elevate endocannabinoid levels. nih.govresearchgate.net

Strategies for Enhancing Bioavailability in Research Formulations (e.g., nanoemulsions, liposomes, micelles)

Nanoemulsions: Nanoemulsions are colloidal dispersions of two immiscible liquids, stabilized by emulsifiers, that create nanoscale droplets (typically <200 nm). nih.govcannabissciencetech.com This technology has emerged as a highly effective method for encapsulating lipophilic compounds like cannabinoids, thereby enhancing their solubility in aqueous environments. nih.govcannabissciencetech.com In pre-clinical rat models, nanoemulsion formulations of CBD (CBD-NE) have demonstrated significantly improved absorption compared to oil-based solutions. nih.govresearchgate.net Studies have shown that nanoemulsions can increase the area under the curve (AUC), a measure of total drug exposure, by 65% and shorten the time to maximum plasma concentration (Tmax) from 8 hours to just over 2 hours. nih.govnih.gov These formulations can enhance bioavailability by facilitating transport across biological membranes and potentially bypassing first-pass liver metabolism. cannabissciencetech.com

Liposomes: Liposomes are microscopic vesicles composed of a phospholipid bilayer, which can encapsulate both hydrophilic and hydrophobic compounds. pharmaexcipients.com This technology is used to improve the delivery of cannabinoids by protecting them from degradation and enhancing their absorption. pharmaexcipients.com Pre-clinical research has demonstrated that encapsulating cannabinoids in liposomes can significantly increase their stability and bioavailability. pharmaexcipients.comnutra-supp.com For example, one study found that a liposomal CBD formulation resulted in a 270% higher blood plasma concentration compared to a traditional CBD oil solution in human volunteers. nutra-supp.com The liposomal structure facilitates diffusion across cell membranes, leading to improved systemic uptake. nutra-supp.com Different lipid compositions, such as using synthetic or natural phospholipids, can be used to create stable liposome (B1194612) formulations with high encapsulation efficiency. pharmaexcipients.comresearchgate.net

Table 2: Pre-clinical Bioavailability Enhancement Strategies for Phytocannabinoids

Formulation Strategy Description Key Pre-clinical Findings Model System
Nanoemulsions Nanoscale droplets of cannabinoids dispersed in an aqueous phase, stabilized by surfactants. nih.govcannabissciencetech.com Increased AUC by 65%; shortened Tmax significantly compared to oil formulations. nih.govnih.gov Rats nih.govresearchgate.net
Liposomes Vesicles composed of a phospholipid bilayer encapsulating cannabinoids. pharmaexcipients.com Enhanced stability and encapsulation efficiency; resulted in 270% higher plasma concentration than oil. pharmaexcipients.comnutra-supp.com Human Volunteers nutra-supp.com
Micelles Self-assembling colloidal structures that solubilize cannabinoids in a hydrophobic core. medtextpublications.com Demonstrated 85% absorption through intestinal lining; rapid onset and 86% bioavailability. medtextpublications.com Animal (Franz diffusion), Humans medtextpublications.com

Theoretical Frameworks and Interaction Dynamics in Phytocannabinoid Mixture 1

The Entourage Effect Hypothesis: Contemporary Perspectives and Debates

Mechanisms of Phytocannabinoid-Phytocannabinoid Synergy and Antagonism

The interactions between different phytocannabinoids within a mixture can result in either synergistic (enhanced) or antagonistic (reduced) effects. These interactions can occur through various mechanisms, including direct or indirect modulation of cannabinoid receptors and other cellular targets.

One of the most studied interactions is between Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD). While THC is a partial agonist of the CB1 receptor, producing psychoactive effects, CBD has a low affinity for this receptor and can act as a negative allosteric modulator. wikipedia.org This means that CBD can change the shape of the CB1 receptor, reducing THC's ability to bind and activate it, thereby mitigating some of THC's intoxicating effects. nih.gov

Research has also demonstrated synergistic antioxidant effects in binary mixtures of cannabinoids, where the combined ability to scavenge free radicals is greater than that of the individual compounds. The nature of this interaction—be it synergistic, additive, or antagonistic—is dependent on the specific cannabinoids in the mixture and their respective ratios.

Phytocannabinoid CombinationInteraction TypeMechanism of InteractionObserved Effect
THC + CBDAntagonistic/SynergisticCBD acts as a negative allosteric modulator of the CB1 receptor, reducing THC's binding affinity. wikipedia.orgnih.govReduction of THC's psychoactive effects; potential enhancement of therapeutic effects.
THC + CBNSynergisticBoth are agonists at CB1 receptors, though CBN is weaker. wikipedia.orgPotential for enhanced sedative effects.
THC + CBCSynergisticEnhanced anti-inflammatory response compared to either compound alone. nih.govIncreased anti-inflammatory action.
Various Binary Mixtures (e.g., CBG + CBD)Synergistic/AntagonisticDependent on the specific cannabinoids and their ratios, affecting overall antioxidant activity.Variable enhancement or reduction of antioxidant capacity.

Role of Terpenoids and Flavonoids in Modulating Phytocannabinoid Activity

Terpenoids and flavonoids are aromatic compounds found in cannabis and many other plants that contribute to their scent, flavor, and color. nih.gov Growing evidence suggests that these compounds also play a significant role in the entourage effect by modulating the pharmacological activity of phytocannabinoids.

Terpenoids, such as myrcene (B1677589), limonene (B3431351), and linalool, have their own therapeutic properties and can interact with cannabinoids to enhance their effects. nih.gov For example, myrcene is known to have sedative effects and may increase the permeability of the blood-brain barrier, potentially allowing for greater cannabinoid uptake. Some terpenoids may also directly interact with cannabinoid receptors. For instance, β-caryophyllene is a selective agonist of the CB2 receptor, which is primarily expressed in the immune system. researchgate.net

Compound TypeExamplePotential Modulatory Action
TerpenoidMyrceneMay enhance cannabinoid transport across the blood-brain barrier.
Terpenoidβ-CaryophylleneActs as a selective agonist of the CB2 receptor. researchgate.net
TerpenoidLimoneneMay have anxiolytic effects and modulate neurotransmitter systems.
FlavonoidCannflavin A/BExhibits anti-inflammatory properties that can complement cannabinoid effects.

Polypharmacology and Multi-component Interaction Concepts in Phytocannabinoid Research

This multi-component interaction is not limited to direct receptor binding. Phytocannabinoids and other compounds in the mixture can influence the absorption, distribution, metabolism, and excretion (ADME) of one another. cmaj.ca For example, some cannabinoids can inhibit cytochrome P450 (CYP) enzymes in the liver, which are responsible for metabolizing many drugs, including other cannabinoids. cmaj.ca This can lead to altered bioavailability and duration of action of the components in the mixture.

Modeling Complex Biological Interactions of Mixtures

Given the vast number of potential interactions within a phytocannabinoid mixture, computational and systems biology approaches are becoming increasingly important for predicting and understanding their synergistic effects.

Computational Approaches for Predicting Synergistic Effects

In silico methods offer a powerful tool for screening and predicting the synergistic potential of phytocannabinoid mixtures. These computational approaches can model the interactions between different molecules and their biological targets, helping to identify promising combinations for further experimental validation.

One such approach is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR models use statistical methods to correlate the chemical structure of compounds with their biological activity. In the context of phytocannabinoid mixtures, QSAR can be used to predict the activity of different terpenoids and cannabinoids at cannabinoid receptors. biorxiv.org For example, a QSAR model could be built based on a library of known cannabinoid receptor inhibitors to screen for novel terpenoid compounds with potential analgesic properties. biorxiv.org

Molecular docking is another computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This can be used to simulate the binding of cannabinoids and terpenoids to cannabinoid receptors and other protein targets, providing insights into their binding affinities and potential for interaction. biorxiv.org

Molecular dynamics simulations can then be used to evaluate the stability of these receptor-ligand complexes over time, further validating the predictions from molecular docking. biorxiv.org

Network Pharmacology Applied to Phytocannabinoid Mixtures

Network pharmacology is a systems biology-based approach that aims to understand the effects of drugs on a network-wide scale. nih.gov This approach is particularly well-suited for studying the complex interactions of phytocannabinoid mixtures, as it can map the relationships between multiple compounds, their protein targets, and the biological pathways they influence. nih.gov

A typical network pharmacology workflow for a phytocannabinoid mixture involves:

Identifying the chemical constituents of the mixture.

Predicting the protein targets of each constituent using databases and computational tools.

Constructing a compound-target network to visualize the interactions.

Analyzing the network to identify key proteins and pathways that are modulated by the mixture.

Correlating these findings with disease-related pathways to understand the therapeutic mechanisms of the mixture.

For example, a network pharmacology analysis of CBD's anti-inflammatory activity identified several key protein targets and signaling pathways, including the TNF and toll-like receptor pathways. nih.gov This approach can be expanded to the entire phytocannabinoid mixture to elucidate the molecular basis of its synergistic effects.

By integrating data from genomics, proteomics, and metabolomics, network pharmacology can provide a holistic view of how phytocannabinoid mixtures exert their therapeutic effects, moving beyond the study of individual compounds to a more comprehensive understanding of their collective action.

Challenges and Future Directions in Phytocannabinoid Mixture 1 Research

Methodological Hurdles in Characterizing Complex Natural Products and their Interactions

A significant challenge in researching Phytocannabinoid Mixture 1 lies in its inherent complexity. Unlike single-molecule synthetic drugs, this mixture contains a multitude of phytocannabinoids and other compounds, each with its own pharmacological properties. masi.eu The chemical composition can vary depending on factors like the plant's genetics, cultivation conditions, and processing methods. masi.eu This variability makes it difficult to ensure consistent quality and potency in research materials.

The analysis of such a complex mixture requires sophisticated analytical techniques. While methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly used for cannabinoid profiling, they have limitations. mdpi.comazolifesciences.com For instance, the high temperatures used in GC can cause the decarboxylation of acidic cannabinoids, altering the chemical profile of the mixture. researchgate.net Liquid chromatography (LC) is often preferred as it can differentiate between the acidic and neutral forms of cannabinoids. researchgate.netwikipedia.org However, a comprehensive characterization of all components, including minor cannabinoids, terpenes, and flavonoids, remains a significant analytical challenge. nih.gov

Standardization and Reproducibility in Pre-clinical Mixture Studies

The lack of standardization is a major obstacle to the reproducibility of preclinical research on this compound. masi.eumdpi.com Inconsistent findings in both preclinical and clinical studies on botanical supplements have been noted, and this is partly due to the variability of the test materials. nih.gov To ensure reliable and comparable results across different studies, it is crucial to use well-characterized and standardized mixtures. researchgate.net

Standardization of herbal extracts involves ensuring a consistent chemical profile from batch to batch. nih.gov This can be achieved through a combination of good agricultural and collection practices (GACP), as well as sophisticated analytical techniques for quality control. masi.eu Chemical fingerprinting, which compares the chromatographic profile of a new batch to a reference standard, is one approach to ensure consistency. nih.govwesternsydney.edu.au However, developing and validating these methods for a complex mixture like this compound is a challenging task.

The complexity of herbal compositions, where multiple compounds work together, adds another layer of difficulty to standardization. masi.eu Unlike synthetic drugs with a single active ingredient, identifying the key bioactive constituents and their optimal ratios in a mixture is often not fully understood. masi.eu This makes it difficult to define what a "standardized" mixture should consist of. The lack of universally accepted protocols and fragmented global standards further complicates quality control efforts. masi.eu

Elucidating the Contributions of Minor Phytocannabinoids and Non-Cannabinoid Components

Minor cannabinoids, such as cannabigerol (B157186) (CBG), cannabichromene (B1668259) (CBC), and cannabinol (B1662348) (CBN), have been shown to possess a range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. nih.govresearchgate.netdoctorgreenthumbs.com For instance, CBG has shown potential for treating inflammatory bowel disease and glaucoma, while CBC and CBDV are being investigated for their potential in dermatology. doctorgreenthumbs.comgetcannacard.com

Non-cannabinoid components also contribute to the therapeutic profile of the mixture. Terpenes, the aromatic compounds that give cannabis its characteristic smell, have been shown to have their own therapeutic effects and can modulate the effects of cannabinoids. kannabia.comsunmedgrowers.comtrueterpenes.com For example, myrcene (B1677589) may have sedative effects, while limonene (B3431351) may have anti-anxiety properties. sunmedgrowers.com Flavonoids, another class of compounds found in the mixture, also possess anti-inflammatory and neuroprotective properties. nih.gov The synergistic interaction between cannabinoids, terpenes, and flavonoids, often referred to as the "entourage effect," is believed to enhance the therapeutic potential of the mixture. nih.govnih.gov However, more research is needed to fully understand the specific contributions of each of these components and their interactions.

Table 1: Selected Minor Phytocannabinoids and their Potential Therapeutic Applications

CannabinoidPotential Therapeutic Applications
Cannabigerol (CBG) Anti-inflammatory, neuroprotective, antibacterial. doctorgreenthumbs.comgetcannacard.com
Cannabichromene (CBC) Anti-inflammatory, antidepressant, analgesic. sunmedgrowers.comgetcannacard.com
Cannabinol (CBN) Sedative, anticonvulsant. wikipedia.orgsunmedgrowers.com
Tetrahydrocannabivarin (THCV) Appetite suppression, anticonvulsant. nih.govresearchgate.net
Cannabidivarin (CBDV) Anticonvulsant, anti-nausea. nih.govgetcannacard.com

Development of Novel Research Tools and Advanced Formulations for Mixture Investigations

Overcoming the challenges in this compound research requires the development and application of novel research tools and advanced formulations. Modern analytical techniques, such as ultra-high-performance liquid chromatography (UHPLC) and mass spectrometry (MS), are crucial for the detailed characterization of these complex mixtures. nih.gov Chemometric methods and orthogonal approaches can aid in the deconvolution of chromatographic and spectral data, helping to identify and quantify the numerous components. nih.gov

In addition to advanced analytical methods, new formulation strategies are being developed to improve the delivery and bioavailability of cannabinoids. The highly lipophilic nature of cannabinoids makes them suitable candidates for advanced nanosized drug delivery systems. mdpi.com Nanocarriers, such as nanoemulsions, liposomes, and solid lipid nanoparticles, can encapsulate cannabinoids to improve their solubility, stability, and absorption. getmedcard.copharmaexcipients.comtandfonline.com These advanced formulations can also enable targeted delivery to specific tissues or cells, potentially enhancing therapeutic efficacy and reducing side effects. tandfonline.com

Furthermore, the development of high-throughput screening assays and in silico modeling can accelerate the investigation of the biological activities of the mixture and its components. These tools can help to identify potential therapeutic targets and predict the effects of different combinations of compounds, guiding further preclinical and clinical research.

Unexplored Biological Systems and Disease Models for Mixture Investigation

The therapeutic potential of this compound extends beyond its currently known applications. Further research is needed to explore its effects on a wider range of biological systems and in novel disease models. The endocannabinoid system, the primary target of cannabinoids, is involved in regulating a vast array of physiological processes, suggesting that phytocannabinoid mixtures may have therapeutic potential in a wide range of diseases. nih.gov

Emerging areas of research include the investigation of cannabinoids in neurodegenerative diseases, cancer, metabolic disorders, and dermatological conditions. getcannacard.commdpi.com For example, the neuroprotective and anti-inflammatory properties of certain cannabinoids suggest their potential in treating conditions like Alzheimer's and Parkinson's disease. getcannacard.commdpi.com In oncology, cannabinoids are being studied for their potential to inhibit tumor growth and alleviate cancer-related symptoms. mdpi.com

The use of advanced disease models, such as patient-derived organoids and human-on-a-chip technologies, can provide more relevant insights into the therapeutic effects of this compound in human diseases. These models can help to bridge the gap between preclinical animal studies and human clinical trials, facilitating the translation of research findings into clinical practice.

Addressing Regulatory Complexities for Academic Research Purposes

A significant barrier to academic research on this compound is the complex and often restrictive regulatory landscape. In many countries, cannabis and its derivatives are classified as controlled substances, which imposes significant hurdles for researchers. nih.govucsd.edunih.gov

In the United States, for instance, cannabis is classified as a Schedule I substance under the Controlled Substances Act, which means it is considered to have a high potential for abuse and no currently accepted medical use. nih.govusdoj.gov Researchers wishing to study Schedule I substances must navigate a series of review processes involving multiple federal and state agencies, including the Drug Enforcement Administration (DEA) and the Food and Drug Administration (FDA). nih.govnih.gov This process can be lengthy and cumbersome, discouraging many researchers from entering the field. nih.gov

Obtaining research-grade cannabis of consistent quality is another major challenge. nih.gov In the U.S., for a long time, all cannabis for research had to be obtained from a single source, the National Institute on Drug Abuse (NIDA) Drug Supply Program. nih.govfrontiersin.org While the DEA has taken steps to increase the number of registered growers for research, accessing a diverse range of cannabis varieties that reflect what is available in state-regulated markets remains a challenge for researchers. nih.gov

Streamlining the regulatory process for cannabis research is crucial to advancing our understanding of its therapeutic potential. ucsd.edu This could involve reclassifying cannabis to a lower schedule, simplifying the application process for research licenses, and facilitating access to a wider range of research-grade cannabis products. frontiersin.org Greater clarity and harmonization of regulations at the national and international levels would also help to foster a more favorable environment for academic research on this compound and other complex botanical medicines.

Q & A

Q. What validation criteria are essential for preclinical studies aiming to translate findings to clinical trials?

  • Methodological Answer: Follow ARRIVE 2.0 guidelines: report sample size calculations, blinding procedures, and pharmacokinetic parameters (e.g., Cmax, AUC). Validate animal models using positive controls (e.g., dexamethasone for inflammation) and ensure dose equivalence to human exposures via allometric scaling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.